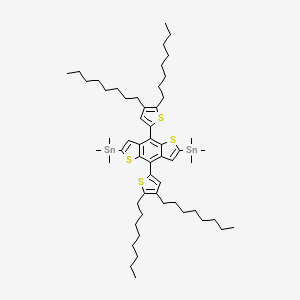
Cy2 dic18 (5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy2 dic18 (5) involves the preparation of the cyanine dye through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the reaction of appropriate precursors under controlled conditions to form the desired cyanine dye structure .
Industrial Production Methods
Industrial production of Cy2 dic18 (5) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
化学反应分析
Types of Reactions
Cy2 dic18 (5) undergoes various chemical reactions, including:
Intercalation: Binding to double-helical DNA through intercalation, which enhances its fluorescence.
Fluorescence Enhancement: Exhibiting enhanced fluorescence upon binding to biomolecules.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
DNA: For intercalation and fluorescence enhancement.
Solvents: Such as DMSO, PEG300, Tween 80, and ddH2O for preparing solutions.
Major Products Formed
The major products formed from these reactions are the fluorescent complexes of Cy2 dic18 (5) with biomolecules, particularly DNA .
科学研究应用
Cy2 dic18 (5) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Cy2 dic18 (5) involves its ability to bind to double-helical DNA through intercalation. This binding enhances the fluorescence of the dye, making it a valuable tool for detecting and studying biomolecules . The molecular targets and pathways involved include the DNA double helix and the specific binding sites within the DNA structure .
相似化合物的比较
Cy2 dic18 (5) is part of the cyanine dye series, which includes other similar compounds such as Cy3 and Cy5. These dyes differ in their fluorescence properties and applications:
Cy3: Has a fluorescence quantum yield of 0.04 and is used in studies of protein-nucleic acid interactions.
Cy2 dic18 (5) is unique in its specific fluorescence properties and its ability to bind to DNA with enhanced fluorescence, making it a valuable tool in various scientific research applications .
属性
分子式 |
C61H99BrN2 |
|---|---|
分子量 |
940.4 g/mol |
IUPAC 名称 |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;bromide |
InChI |
InChI=1S/C61H99N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
OQYCAHZEMMBDEG-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)






![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)




